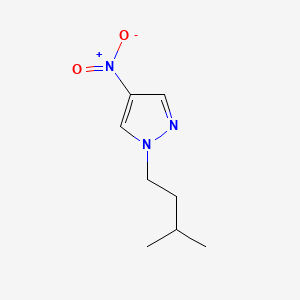

1-Isopentyl-4-nitro-1H-pyrazole

概要

説明

1-Isopentyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science.

作用機序

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors . This suggests that 1-Isopentyl-4-nitro-1H-pyrazole may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

Given the biological activities associated with pyrazole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular level .

準備方法

The synthesis of 1-Isopentyl-4-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach includes the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often utilize these synthetic routes under optimized reaction conditions to ensure high yields and purity .

化学反応の分析

1-Isopentyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted pyrazoles .

科学的研究の応用

1-Isopentyl-4-nitro-1H-pyrazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

類似化合物との比較

1-Isopentyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-Isopropyl-4-nitro-1H-pyrazole and 1,3,5-trisubstituted pyrazoles. While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and applications. For instance, 1-Isopropyl-4-nitro-1H-pyrazole has a shorter alkyl chain, which may affect its solubility and reactivity .

生物活性

1-Isopentyl-4-nitro-1H-pyrazole is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, which are being explored across various fields, including pharmacology and agrochemistry. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 182.19 g/mol

- Structure : The compound features a nitro group at the 4-position and an isopentyl group at the 1-position of the pyrazole ring.

The precise mechanism of action for this compound remains largely unexplored; however, insights can be drawn from studies on related pyrazole derivatives:

- Target Interactions : Pyrazole derivatives often exhibit high affinity for various receptors, including those involved in inflammatory and neurodegenerative pathways .

- Biochemical Pathways : These compounds are known to influence multiple biochemical pathways, potentially affecting cellular signaling and gene expression .

Biological Activities

Recent literature highlights a range of biological activities associated with pyrazole compounds, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Anticancer Activity : Some studies indicate that pyrazole compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Properties : Research has documented antimicrobial effects against various pathogens, reinforcing the versatility of pyrazoles in medicinal chemistry .

1. Anti-inflammatory Activity

A study examining the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound effectively reduced edema in animal models. These findings suggest potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including H460 and A549. The compound's ability to induce cell cycle arrest and apoptosis was highlighted in these studies, indicating its potential as a lead compound for cancer therapy .

3. Enzyme Inhibition Studies

Research has indicated that pyrazole derivatives can act as inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways. This inhibition could have implications for treating autoimmune diseases and cancers where JAK pathways are dysregulated .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Isopropyl-4-nitro-1H-pyrazole | Shorter alkyl chain | Similar anti-inflammatory effects |

| 3-(2-Methylphenyl)-4-nitro-1H-pyrazole | Additional aromatic substitution | Enhanced anticancer activity |

| 1-(4-Chlorophenyl)-4-nitro-1H-pyrazole | Halogen substitution | Increased receptor binding affinity |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is not well-characterized due to limited studies. However, the structural characteristics suggest that it may exhibit moderate bioavailability influenced by its lipophilicity and potential for metabolic transformations .

特性

IUPAC Name |

1-(3-methylbutyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXROGVHFOYTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。